9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-OH) is a key building block employed in the field of organic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for efficiently synthesizing peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and can serve as building blocks for proteins, enzymes, and other important molecules [].
In SPPS, Fmoc-OH functions as a protecting group for the N-terminus (the end of the peptide chain) of the growing peptide []. A protecting group shields the reactive amine group of the N-terminus, allowing the selective targeting and manipulation of other functional groups within the amino acid chain during peptide assembly. This controlled manipulation is essential for constructing the desired peptide sequence with high fidelity [].
After each amino acid incorporation step in SPPS, Fmoc is removed from the N-terminus through a specific deprotection process. This deprotection reveals the free amine group, enabling the subsequent coupling of the next amino acid building block to the chain. This cycle of deprotection and coupling is repeated sequentially until the entire peptide sequence is constructed [].
Fmoc-OH offers several advantages in SPPS compared to other protecting groups:
Irritant